2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is characterized by the presence of a pyridine ring substituted with a methoxy group and an ethanolamine moiety
Vorbereitungsmethoden
The synthesis of 2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with ethanolamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert it into amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be employed in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol include:
2-(6-Methoxy-2-pyridinyl)ethanol: Differing by the absence of the amino group.
2-Methoxy-6-(methylamino)pyridine: Differing by the substitution pattern on the pyridine ring. These compounds share structural similarities but may exhibit different chemical properties and applications.
Eigenschaften
Molekularformel |
C9H14N2O2 |
---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-[(6-methoxypyridin-2-yl)methylamino]ethanol |
InChI |
InChI=1S/C9H14N2O2/c1-13-9-4-2-3-8(11-9)7-10-5-6-12/h2-4,10,12H,5-7H2,1H3 |
InChI-Schlüssel |
SOHZZPGQKYYNIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.